molecular formula C8H9NO3 B2533461 5-Methoxy-2-methylnicotinic acid CAS No. 1174402-76-6

5-Methoxy-2-methylnicotinic acid

Cat. No.: B2533461
CAS No.: 1174402-76-6
M. Wt: 167.164
InChI Key: MKJCSEVPJYUUMG-UHFFFAOYSA-N
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Description

5-Methoxy-2-methylnicotinic acid: is a chemical compound with the molecular formula C8H9NO3 and a molecular weight of 167.16 g/mol . It is a derivative of nicotinic acid, featuring a methoxy group at the 5-position and a methyl group at the 2-position of the pyridine ring.

Chemical Reactions Analysis

Types of Reactions: 5-Methoxy-2-methylnicotinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various nicotinic acid derivatives, alcohols, amines, and substituted pyridines .

Scientific Research Applications

Chemistry: In chemistry, 5-Methoxy-2-methylnicotinic acid is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .

Biology: Its derivatives are often used as probes to investigate biological processes .

Medicine: In the medical field, this compound and its derivatives are explored for their therapeutic potential. They are investigated for their anti-inflammatory, antimicrobial, and anticancer properties .

Industry: Industrially, this compound is used in the production of various materials, including polymers and coatings. Its chemical properties make it suitable for enhancing the performance of these materials .

Mechanism of Action

The mechanism of action of 5-Methoxy-2-methylnicotinic acid involves its interaction with specific molecular targets and pathways. It is known to modulate enzyme activity and influence metabolic processes. The compound can inhibit certain enzymes, leading to altered cellular functions and therapeutic effects . The exact molecular targets and pathways are still under investigation, but it is believed to affect pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Biological Activity

5-Methoxy-2-methylnicotinic acid (5-M-2-MNA) is a derivative of nicotinic acid that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group at the 5-position and a methyl group at the 2-position on the pyridine ring. This unique structure contributes to its specific reactivity and biological activity.

The biological activity of 5-M-2-MNA primarily involves its interaction with various molecular targets, including enzymes and receptors. Key mechanisms include:

  • Enzyme Modulation : 5-M-2-MNA can inhibit specific enzymes, influencing metabolic processes and cellular functions. For instance, it has been shown to affect nicotinamide metabolism, which is crucial for maintaining NAD+ levels in cells .
  • Receptor Interaction : The compound may interact with nicotinic acetylcholine receptors, potentially modulating neurotransmission and offering therapeutic benefits in neurological conditions.

Biological Activities

Research indicates that 5-M-2-MNA exhibits several biological activities:

  • Anti-inflammatory Effects : Studies have suggested that derivatives of this compound demonstrate anti-inflammatory properties, making them potential candidates for treating inflammatory diseases.
  • Antimicrobial Properties : The compound has been investigated for its antimicrobial effects against various pathogens, indicating its potential use in developing new antimicrobial agents.
  • Anticancer Potential : Preliminary studies have shown that 5-M-2-MNA may possess anticancer properties, particularly through its ability to inhibit tumor cell proliferation.

Case Studies

Several studies have explored the biological activity of 5-M-2-MNA:

  • In Vitro Studies : Research involving cell lines has demonstrated that 5-M-2-MNA can inhibit cell growth in certain cancer types, suggesting its potential as an anticancer agent .
  • Model Organisms : Experiments using Drosophila melanogaster and Caenorhabditis elegans have shown that manipulation of nicotinamide metabolism via compounds like 5-M-2-MNA can influence lifespan and stress resistance in these organisms .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectsReference
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialActivity against Staphylococcus aureus
AnticancerInhibition of proliferation in HT29 cells
NeuroprotectiveModulation of neurotransmitter release

Comparative Analysis with Similar Compounds

To better understand the uniqueness of 5-M-2-MNA, it is useful to compare it with structurally similar compounds:

CompoundKey DifferencesBiological Activity
Nicotinic AcidLacks methoxy group; different activity profilePrimarily involved in metabolic pathways
5-Methoxy-2-methylpyridineSimilar structure but different receptor bindingVaries significantly in biological effects
2-Methylnicotinic AcidDifferent substitution patternDistinct pharmacological properties

Properties

IUPAC Name

5-methoxy-2-methylpyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c1-5-7(8(10)11)3-6(12-2)4-9-5/h3-4H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKJCSEVPJYUUMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=N1)OC)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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